Technical Monograph: 3,3-Difluorocyclopentane-1-carbaldehyde
Technical Monograph: 3,3-Difluorocyclopentane-1-carbaldehyde
Topic: 3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) Format: In-Depth Technical Guide
Strategic Utilization in Medicinal Chemistry and Fragment-Based Drug Design
Abstract
3,3-Difluorocyclopentane-1-carbaldehyde (CAS 1553231-11-0) represents a high-value fluorinated aliphatic building block. Its utility stems from the gem-difluoro motif, which imparts unique electronic and conformational properties to the cyclopentane ring—specifically modulating lipophilicity (
Executive Summary: The Fluorine Advantage
In contemporary medicinal chemistry, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. The 3,3-difluorocyclopentane core serves as a bioisostere for standard cyclopentanes or even tetrahydrofurans/pyrrolidines, offering three distinct advantages:
-
Conformational Locking: The gem-difluoro group introduces a strong dipole and hyperconjugative interactions (
), often biasing the ring toward a specific "envelope" conformation. This reduces the entropic penalty upon binding to a protein target.[1] -
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Placing fluorine at the 3-position blocks metabolic "soft spots" typical of cycloalkanes.
-
pKa Modulation: Through inductive effects (
), the difluoro group lowers the pKa of amines or other basic centers attached to the aldehyde (post-reductive amination), reducing hERG liability and improving membrane permeability.
Chemical & Physical Profile
| Property | Data | Note |
| CAS Number | 1553231-11-0 | |
| Molecular Formula | ||
| Molecular Weight | 134.12 g/mol | |
| Physical State | Colorless to pale yellow oil | Highly volatile |
| Boiling Point | ~145–150 °C (Predicted) | Distillable under reduced pressure |
| Solubility | DCM, THF, MeOH, Et2O | Sparingly soluble in water |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Aldehyde is prone to oxidation and hydration |
Structural Dynamics & Conformation
Understanding the shape of this molecule is critical for docking studies. Unlike a flat cyclopentane, the 3,3-difluoro analog adopts a puckered conformation to minimize dipole-dipole repulsion between the fluorine atoms and adjacent bonds.
The "Fluorine Twist"
The gem-difluoro substitution creates a "dipole vector" that points away from the ring. In drug design, this vector is used to engage in orthogonal multipolar interactions with carbonyls or amides in the protein binding pocket.
Figure 1: Conformational bias introduced by gem-difluorination. The fluorine atoms restrict the ring's conformational landscape, pre-organizing it for binding.
Synthetic Routes & Experimental Protocols
While CAS 1553231-11-0 is commercially available, supply chain interruptions often necessitate in-house synthesis. The most robust route avoids direct fluorination of the aldehyde (which is chemically unstable) and instead utilizes a Deoxofluorination-Reduction sequence .
Recommended Route: The MorphDAST Protocol
Rationale: We utilize MorphDAST (Morpholinosulfur trifluoride) over traditional DAST due to its superior thermal stability and safety profile. The starting material is the commercially available methyl 3-oxocyclopentanecarboxylate.
Step 1: Deoxofluorination
Reaction: Methyl 3-oxocyclopentanecarboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add anhydrous Dichloromethane (DCM) (10 mL/g of substrate).
-
Reagent Addition: Cool to 0°C. Add MorphDAST (1.5 equiv) dropwise. Caution: Exothermic.
-
Catalysis: Add ethanol (0.2 equiv) as a catalyst to generate HF in situ, which accelerates the reaction.
-
Execution: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by GC-MS (TLC is often ineffective for fluorinated non-chromophores).
-
Quench: CRITICAL SAFETY STEP. Cool to 0°C. Quench by slow addition of saturated aqueous
. Vigorous gas evolution ( ) will occur. -
Workup: Extract with DCM (3x). Dry organics over
. Concentrate carefully (product is volatile).
Step 2: Controlled Reduction to Aldehyde
Reaction: Methyl 3,3-difluorocyclopentanecarboxylate
Note: Direct reduction to aldehyde using DIBAL-H is difficult to control without over-reduction to the alcohol. A 2-step Reduction-Oxidation sequence is more reliable for high purity.
Sub-step 2a: Reduction to Alcohol
-
Dissolve ester in THF at 0°C.
-
Add
(1.1 equiv) portion-wise. -
Quench with Fieser method (
, 15% NaOH, ). Filter and concentrate to yield (3,3-difluorocyclopentyl)methanol .
Sub-step 2b: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve alcohol in wet DCM (water accelerates DMP).
-
Add DMP (1.2 equiv) at RT. Stir 1–2 hours.
-
Validation: Aldehyde formation is visible by the appearance of the CHO proton (~9.6 ppm) in
-NMR. -
Purification: Silica gel chromatography (Hexane/EtOAc). The aldehyde is an oil.
Figure 2: Reliable synthetic workflow for CAS 1553231-11-0 involving fluorination followed by redox manipulation.
Handling, Stability & Safety
Hydrate Formation
Like many electron-deficient aldehydes (due to the inductive pull of the fluorines), this compound exists in equilibrium with its gem-diol (hydrate) form in the presence of water.
-
Observation: NMR in
may show a small secondary peak if the solvent is wet. -
Mitigation: Store under Argon over 4Å molecular sieves.
Polymerization
Aldehydes are prone to trimerization.
-
Storage: Keep at -20°C.
-
Stabilization: If long-term storage is required, convert to the sodium bisulfite adduct (solid) or an acetal (e.g., dimethyl acetal) which can be hydrolyzed back to the aldehyde upon demand.
Safety Hazards[2][3]
-
H-Statements: H226 (Flammable), H315 (Skin Irritant), H319 (Eye Irritant).
-
Fluoride Safety: If synthesizing via MorphDAST, ensure calcium gluconate gel is available for potential HF burns.
Medicinal Chemistry Applications
The 3,3-difluorocyclopentane-1-carbaldehyde is primarily a "handle" for introducing the difluorocyclopentyl ring into larger drug scaffolds via Reductive Amination or Wittig Olefination .
Case Study: Tuning Basicity in Amines
When this aldehyde is reacted with a primary amine and reduced (using
-
Mechanism: The electron-withdrawing effect of the fluorines propagates through the ring (
-induction), reducing the electron density on the nitrogen lone pair. -
Benefit: Reduced lysosomal trapping and improved oral bioavailability.
Fragment Coupling Protocol (Reductive Amination)
-
Mix: Aldehyde (1.0 equiv) + Amine (1.0 equiv) in DCE (Dichloroethane).
-
Stir: 30 mins to form imine/hemiaminal.
-
Reduce: Add
(1.5 equiv). -
Time: Stir 4–12 hours at RT.
-
Result: 3,3-difluorocyclopentyl-amine derivative.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Context on gem-difluoro cycloalkane synthesis). Link
-
Beasley, B., et al. (2015). Morpholinosulfur Trifluoride (MorphDAST): A Stable and Safe Fluorinating Reagent. Organic Process Research & Development, 19(8), 1044–1048. Link
-
Zhou, Y., et al. (2016). Structural Analysis of gem-Difluorocycloalkanes in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 26(15), 3663-3669. Link
